4-Sulfamoylbenzoyl chloride

Übersicht

Beschreibung

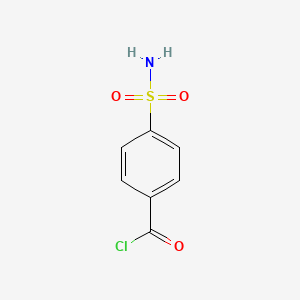

4-Sulfamoylbenzoyl chloride is a chemical compound with the molecular formula C7H6ClNO3S . It is also known as 4-(aminosulfonyl)benzoyl chloride . It is a derivative of benzoic acid and is used as a crosslinking reagent in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Sulfamoylbenzoyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 219.645 Da and the monoisotopic mass is 218.975693 Da .Physical And Chemical Properties Analysis

4-Sulfamoylbenzoyl chloride has a density of 1.5±0.1 g/cm3, a boiling point of 394.5±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a flash point of 192.4±28.4 °C and an index of refraction of 1.589 . The molar refractivity is 48.8±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Sulfonamide Group in Drug Design

The sulfonamide group, a component of 4-Sulfamoylbenzoyl chloride, plays a crucial role in medicinal chemistry. It is prominently featured in many marketed drugs, particularly in sulfonamide antibacterials. These compounds, derivatives of 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase, with the sulfonamide moiety serving as an isostere for the natural substrate's carboxylic acid group. The significance of the sulfonamide group in drug design is underscored by its role in enhancing the activity and efficacy of various pharmaceutical compounds (Kalgutkar, Jones, & Sawant, 2010).

Structural Alerts in Medicinal Chemistry

The role of the sulfonamide group, such as that in 4-Sulfamoylbenzoyl chloride, extends beyond antibacterial applications. It is also vital in the broader context of medicinal chemistry, illustrating the importance of molecular structure in drug efficacy and safety. Misconceptions regarding the sulfonamide group's association with hypersensitivity and skin rashes have been clarified, emphasizing the need for accurate scientific understanding in drug development (Smith & Jones, 2008).

Synthesis of Alkyl Esters

4-Sulfamoylbenzoyl chloride is instrumental in the synthesis of various compounds. For instance, the synthesis of alkyl esters of 4-amino-2-sulfamoylbenzoic acid highlights the versatility of this chemical in producing compounds with significant anticonvulsant activity. Such applications demonstrate the compound's utility in synthesizing pharmacologically active molecules (Hamor & Janfaza, 1963).

Enhancement of Detection Responses in LC–MS

4-Sulfamoylbenzoyl chloride contributes to analytical chemistry, particularly in enhancing detection responses in liquid chromatography-mass spectrometry (LC–MS). Its use in derivatization techniques improves the sensitivity and accuracy of detecting compounds like estrogens in biological fluids, demonstrating its utility in analytical methodologies (Higashi et al., 2006).

Antibacterial Agent Synthesis

The compound plays a role in synthesizing antibacterial agents, particularly those incorporating the benzodioxane moiety. The synthesis process and subsequent antibacterial activity testing of these compounds showcase the potential of 4-Sulfamoylbenzoyl chloride in developing new therapeutic agents (Abbasi et al., 2016).

Gastric Acid Secretion Inhibition

Research involving 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, a derivative of 4-Sulfamoylbenzoyl chloride, reveals its potential in medical applications. Specifically, its ability to lower basal gastric acid secretion indicates a possible role in treating conditions related to excessive gastric acid production (Pinelli, Colombo, & Muserra-Grandi, 1981).

Eigenschaften

IUPAC Name |

4-sulfamoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSVTEHBZNSARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfamoylbenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.